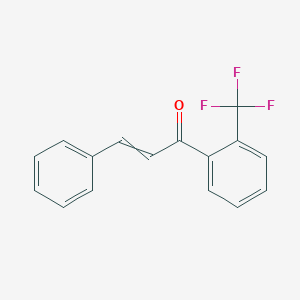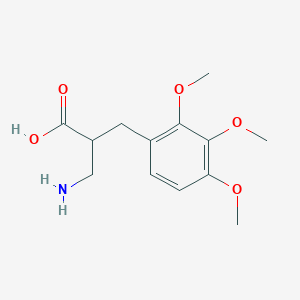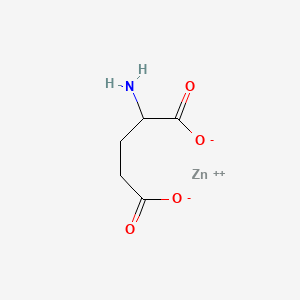
Zinc glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc glutamate is a compound formed by the combination of zinc and glutamic acid. It is recognized for its role in various biological and industrial applications due to its unique properties. Zinc, an essential trace element, plays a crucial role in numerous enzymatic reactions, while glutamic acid is a key amino acid involved in protein synthesis and neurotransmission.
準備方法
Synthetic Routes and Reaction Conditions: Zinc glutamate can be synthesized through the reaction of zinc salts with glutamic acid. One common method involves dissolving zinc oxide or zinc carbonate in a solution of glutamic acid under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar approach but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The resulting product is then filtered, washed, and dried to obtain this compound in its final form .
化学反応の分析
Types of Reactions: Zinc glutamate undergoes various chemical reactions, including:
Oxidation: Zinc in this compound can be oxidized to form zinc oxide.
Reduction: Zinc ions can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where the glutamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Ligands like chloride or sulfate ions.
Major Products:
Oxidation: Zinc oxide.
Reduction: Metallic zinc.
Substitution: Zinc chloride or zinc sulfate.
科学的研究の応用
Zinc glutamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of zinc glutamate involves its interaction with various molecular targets:
NMDA Receptor Inhibition: Zinc can inhibit the NMDA receptor, a type of ionotropic glutamate receptor, thereby modulating glutamate response.
Antioxidant Properties: Zinc acts as a co-factor for enzymes involved in the antioxidant defense system, protecting cells from oxidative damage.
Enzyme Activation: Zinc is essential for the activity of numerous enzymes, influencing various biochemical pathways.
類似化合物との比較
Zinc Gluconate: Another zinc salt of an organic acid, commonly used in dietary supplements.
Zinc Acetate: Known for its higher absorption rate compared to other zinc compounds.
Zinc Sulfate: Widely used in agriculture and medicine for zinc supplementation.
Uniqueness of Zinc Glutamate: this compound is unique due to its combination of zinc and glutamic acid, which allows it to participate in specific biochemical processes, particularly those involving neurotransmission and enzyme activation. Its role in forming metal-organic frameworks also sets it apart from other zinc compounds .
特性
CAS番号 |
1949-15-1 |
|---|---|
分子式 |
C5H7NO4Zn |
分子量 |
210.5 g/mol |
IUPAC名 |
zinc;2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChIキー |
GAMIYQSIKAOVTG-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


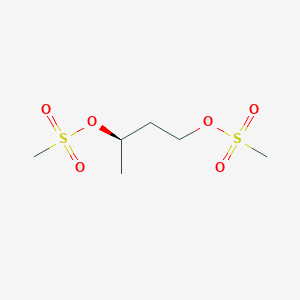
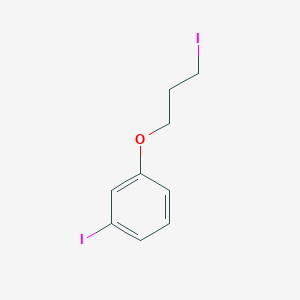
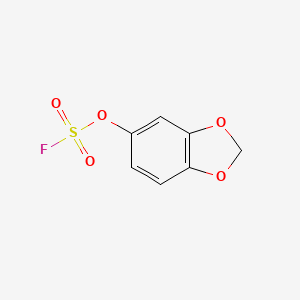
![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)
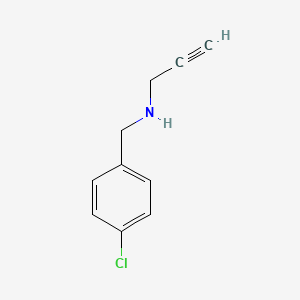
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
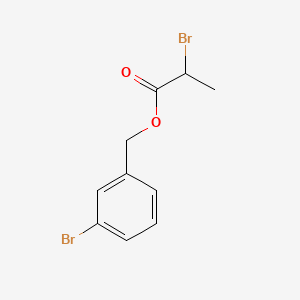
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
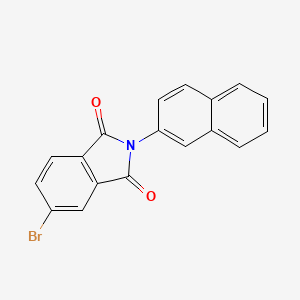
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)
![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
